An In-Depth Technical Guide to 6-Oxaspiro[4.5]decan-9-ol: Synthesis, Characterization, and Application in Drug Discovery
An In-Depth Technical Guide to 6-Oxaspiro[4.5]decan-9-ol: Synthesis, Characterization, and Application in Drug Discovery
Introduction: The Rising Prominence of Spirocyclic Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the pursuit of novel chemical matter with enhanced therapeutic profiles is a perpetual endeavor. Among the myriad of structural motifs available to medicinal chemists, spirocycles have emerged as a particularly compelling class of compounds. These unique structures, characterized by two rings sharing a single common atom, offer a distinct three-dimensional architecture that departs from the often flat, aromatic systems prevalent in many drug libraries. This inherent three-dimensionality allows for a more precise and rigid orientation of functional groups in space, which can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[1][2] The 6-oxaspiro[4.5]decane core, a specific type of spirocyclic ether, has garnered considerable attention as a privileged scaffold in the development of new therapeutic agents.[3] This guide provides a detailed technical overview of a key derivative, 6-Oxaspiro[4.5]decan-9-ol, covering its fundamental properties, a robust synthetic protocol, and its pivotal role in the development of next-generation therapeutics.
Core Compound Profile: 6-Oxaspiro[4.5]decan-9-ol
6-Oxaspiro[4.5]decan-9-ol is a valuable building block for organic synthesis and a key intermediate in the preparation of complex pharmaceutical agents. Its structure features a tetrahydropyran ring fused to a cyclohexane ring at a single spiro-center, with a hydroxyl group on the cyclohexane ring, bestowing it with specific polarity and reactivity.
| Property | Value | Source |
| CAS Number | 855398-58-2 | --INVALID-LINK-- |
| Molecular Formula | C₉H₁₆O₂ | --INVALID-LINK-- |
| Molecular Weight | 156.22 g/mol | --INVALID-LINK-- |
| Appearance | Not specified (precursor is a light yellow liquid) | --INVALID-LINK-- |
| Predicted XlogP | 1.0 | --INVALID-LINK-- |
Synthetic Protocol: From Ketone to Alcohol
The most direct and efficient laboratory-scale synthesis of 6-Oxaspiro[4.5]decan-9-ol involves the reduction of its corresponding ketone precursor, 6-Oxaspiro[4.5]decan-9-one (CAS Number: 855398-57-1). Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation, quantitatively converting the carbonyl group to a hydroxyl group.[4]
Experimental Workflow: Reduction of 6-Oxaspiro[4.5]decan-9-one
Caption: Workflow for the synthesis of 6-Oxaspiro[4.5]decan-9-ol.
Step-by-Step Methodology
Materials:
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6-Oxaspiro[4.5]decan-9-one
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Lithium aluminum hydride (LiAlH₄)
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Anhydrous tetrahydrofuran (THF)
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Deionized water
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15% aqueous sodium hydroxide (NaOH)
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Anhydrous magnesium sulfate (MgSO₄)
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Ethyl acetate, Hexanes (for chromatography)
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Silica gel
Procedure:
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Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, suspend lithium aluminum hydride (1.1 eq.) in anhydrous THF. Cool the suspension to 0 °C using an ice bath. In a separate flask, dissolve 6-Oxaspiro[4.5]decan-9-one (1.0 eq.) in anhydrous THF.
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Addition: Slowly add the solution of the ketone to the stirred LiAlH₄ suspension at 0 °C via a dropping funnel. The addition should be controlled to maintain the reaction temperature.
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Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
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Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add the following reagents dropwise:
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'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
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'x' mL of 15% aqueous NaOH.
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'3x' mL of water. This procedure is designed to safely quench the excess LiAlH₄ and precipitate the aluminum salts as a granular solid that is easy to filter.[5]
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Isolation: Allow the mixture to warm to room temperature and stir for 15 minutes. Add anhydrous magnesium sulfate to ensure complete removal of water. Filter the mixture through a pad of Celite®, washing the filter cake with THF or ethyl acetate.
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Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 6-Oxaspiro[4.5]decan-9-ol.
Characterization and Analytical Data
| Analysis | Predicted Data |
| ¹H NMR | Complex multiplet patterns are expected. Key signals would include a proton on the carbon bearing the hydroxyl group (CH-OH) in the 3.5-4.0 ppm range, and protons adjacent to the spiro-ether oxygen (CH₂-O) also in the 3.5-4.0 ppm range. The remaining aliphatic protons would appear as overlapping multiplets between 1.2-2.0 ppm. |
| ¹³C NMR | The carbon attached to the hydroxyl group (C-OH) is predicted to be in the 65-75 ppm range. The carbon of the spiro-center is predicted around 80-90 ppm. The carbons adjacent to the ether oxygen (C-O) are expected in the 60-70 ppm range. The remaining aliphatic carbons would appear in the 20-40 ppm range. |
| IR (Infrared) | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol. A strong band in the 1050-1150 cm⁻¹ region corresponding to the C-O stretch of the ether and alcohol. C-H stretching vibrations will be observed around 2850-3000 cm⁻¹. |
| Mass Spec (MS) | Predicted [M+H]⁺: 157.12232.[6] |
Logical Flow of Characterization
Caption: Logical workflow for the structural confirmation of the final product.
Application in Drug Development: The Case of Oliceridine
The true significance of 6-Oxaspiro[4.5]decan-9-ol in the pharmaceutical sciences is exemplified by its role as a key intermediate in the synthesis of Oliceridine (brand name Olinvyk).[7] Oliceridine is a novel, FDA-approved intravenous opioid agonist for the management of moderate to severe acute pain.[8]
Causality in Design: The "Biased Agonism" Hypothesis
Traditional opioids, like morphine, exert their analgesic effects by activating the μ-opioid receptor (MOR), a G-protein-coupled receptor (GPCR). However, this activation also triggers a parallel signaling pathway involving a protein called β-arrestin 2, which is associated with many of the undesirable side effects of opioids, such as respiratory depression and constipation.[9]
Oliceridine was rationally designed to be a "biased agonist" of the MOR. Its unique chemical structure, which incorporates the 6-oxaspiro[4.5]decane scaffold, allows it to selectively activate the therapeutic G-protein signaling pathway with significantly less recruitment of the β-arrestin 2 pathway.[10] This "bias" provides a wider therapeutic window, offering potent analgesia with a potentially reduced risk of severe side effects compared to conventional opioids. The rigid, three-dimensional nature of the spirocyclic core is crucial for orienting the rest of the molecule within the MOR binding pocket to achieve this biased signaling.
Signaling Pathway Visualization
Caption: Biased agonism of Oliceridine at the μ-opioid receptor.
Conclusion
6-Oxaspiro[4.5]decan-9-ol is more than just a chemical intermediate; it is a testament to the power of spirocyclic scaffolds in modern medicinal chemistry. Its synthesis, while requiring careful handling of reagents, is straightforward, and its structure provides a rigid, three-dimensional framework that has been successfully leveraged to create a novel therapeutic with an improved safety profile. For researchers and drug development professionals, understanding the synthesis, characterization, and strategic application of such building blocks is paramount to the continued innovation of safer and more effective medicines.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. EP3689859A4 - Method for preparing oxaspirocycle derivative, and intermediate thereof - Google Patents [patents.google.com]
- 3. PubChemLite - 6-oxaspiro[4.5]decan-9-ol (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 4. 6-Oxaspiro[4.5]decane-7,9-dione | C9H12O3 | CID 19912136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. qingmupharm.com [qingmupharm.com]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacological Characters of Oliceridine, a μ-Opioid Receptor G-Protein-Biased Ligand in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Neurocognitive Effect of Biased µ-Opioid Receptor Agonist Oliceridine, a Utility Function Analysis and Comparison with Morphine - PubMed [pubmed.ncbi.nlm.nih.gov]
